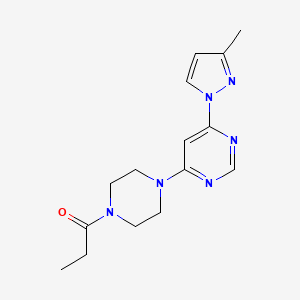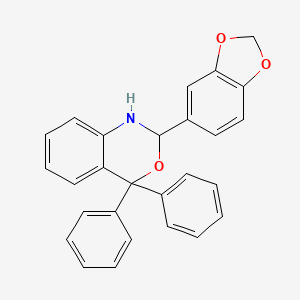![molecular formula C13H14N2OS2 B5569693 5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)
5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a class of chemicals characterized by their incorporation of thiazole and pyrrolidine moieties. These structures are notable for their diverse chemical and biological activities, making them subjects of extensive research in organic and medicinal chemistry.
Synthesis Analysis
Synthesis approaches for related thiazole and pyrrolidine derivatives often involve cyclocondensation reactions, utilizing precursors like thiosemicarbazides or thiohydrazides and various aldehydes or ketones. For example, compounds with similar structures have been synthesized through reactions involving hydrazonoyl halides and active methylene compounds, indicating a general method that could potentially apply to the target compound (Abdelhamid et al., 2012).
Molecular Structure Analysis
Structural elucidation of related compounds is typically achieved using techniques like X-ray crystallography, NMR spectroscopy, and elemental analysis. These methods provide insights into the conformation, configuration, and overall molecular geometry, crucial for understanding the compound's chemical behavior (Ghabbour et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of thiazole and pyrrolidine derivatives often involves nucleophilic substitutions, electrophilic additions, and cycloaddition reactions. Their functional groups make them versatile intermediates for further chemical transformations, leading to a wide array of structurally diverse and biologically active molecules.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure can be determined experimentally. These properties are influenced by the molecular structure and are essential for the compound's characterization and application in synthesis and drug formulation.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and acid-base behavior, are key to understanding the compound's potential applications and behavior in various chemical environments. Studies on related compounds suggest that substitutions at specific positions on the thiazole ring or pyrrolidine moiety significantly impact these properties, affecting their potential for further derivatization and application in synthesis (Nural et al., 2018).
科学的研究の応用
Organic Synthesis
This compound belongs to a class of chemicals involved in the development of efficient synthetic methodologies. For instance, an efficient one-pot multicomponent approach led to the synthesis of 5-amino-7-aryl-8-nitrothiazolo[3,2-a]pyridines, demonstrating the versatility of thiazolone derivatives in creating compounds with potential anticancer activity (C. Altuğ et al., 2011). Additionally, the synthesis of 5-arylazothiazoles and related derivatives containing a 1,2,3-triazole moiety showcases the adaptability of thiazolone frameworks in crafting molecules with varied biological activities (A. Abdelhamid et al., 2012).
Crystallography and Material Science
The crystal structure analysis of derivatives provides insight into their molecular conformations and potential for material applications. For example, the study of 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one revealed details about the molecule's conformation and interactions, contributing to the understanding of molecular assembly and design (H. Ghabbour et al., 2012).
Electrochromics and Photovoltaics
Compounds derived from thiazolone units have been explored for their electrochromic properties and potential in photovoltaic applications. The synthesis of chalcogenodiazolo[3,4-c]pyridine-based polymers demonstrates the role of thiazolone derivatives in creating materials that exhibit significant optical contrast in the near-infrared region, highlighting their utility in green and near-infrared electrochromics (Shouli Ming et al., 2015).
Advanced Materials and Chemical Engineering
Thiazolone derivatives have been instrumental in the development of new materials with unique electronic and structural properties. The creation of dipolar compounds featuring electron-rich and electron-deficient units showcases the potential of thiazolone-based molecules in crafting materials with significant electronic coupling, which is crucial for the development of advanced electronic and optoelectronic devices (Yu-Chang Chang et al., 2008).
Safety and Hazards
特性
IUPAC Name |
(5E)-5-[(3-methylthiophen-2-yl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-9-4-7-17-10(9)8-11-12(16)14-13(18-11)15-5-2-3-6-15/h4,7-8H,2-3,5-6H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZBHYPLYLGFEH-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/2\C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5569629.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5569637.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569650.png)
![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)
![1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone](/img/structure/B5569663.png)
![2-ethoxy-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5569664.png)
![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)
![2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B5569687.png)
![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)
![3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569712.png)

